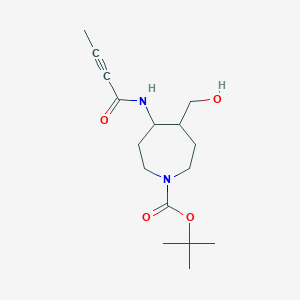
Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate is not fully understood. However, it has been reported to inhibit the growth of bacteria and cancer cells by interfering with their DNA replication and cell division processes. It has also been reported to inhibit the activity of viral enzymes, thereby preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and viruses. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may cause adverse effects on cells. However, one limitation is that it is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate. One direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to further study its antimicrobial, anticancer, and antiviral properties and explore its potential as a therapeutic agent. Additionally, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate involves the reaction of tert-butyl 4-aminocyclohexane-1-carboxylate with propargyl bromide followed by acylation with but-2-ynoic acid. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-5-6-14(20)17-13-8-10-18(9-7-12(13)11-19)15(21)22-16(2,3)4/h12-13,19H,7-11H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLJBMYFZIXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CCC1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829300.png)
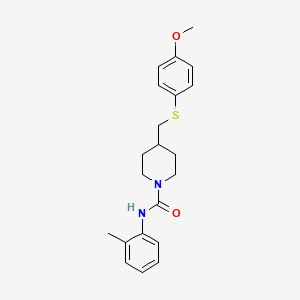
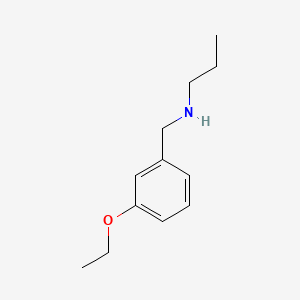
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2829306.png)

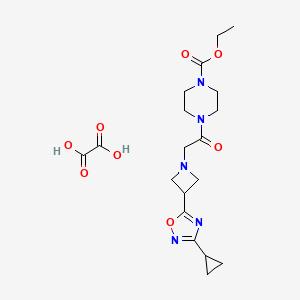
![2-Chloro-N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]propanamide](/img/structure/B2829314.png)
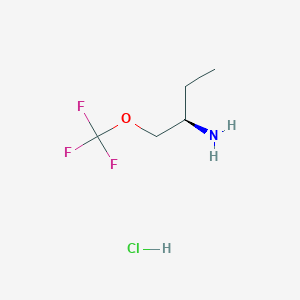
![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B2829317.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzamide](/img/structure/B2829318.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)
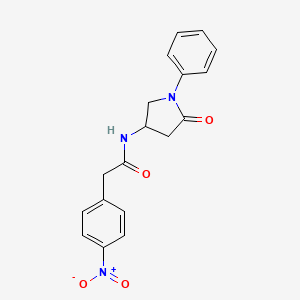
![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)